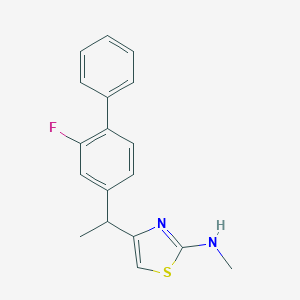

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole

Description

Chemical Structure and Properties 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole (SM-8849, CAS 113759-19-6) is a thiazole derivative with a 2-methylamino group at position 2 and a substituted ethyl group at position 4, featuring a 2-fluoro-4-biphenyl moiety (C₁₈H₁₇FN₂S) . Its molecular structure confers unique physicochemical properties, including moderate lipophilicity due to the fluorine atom and aromatic biphenyl group, which may enhance membrane permeability and target binding.

Pharmacological Activity SM-8849 is a novel immunomodulatory agent studied in rat models.

Metabolism

In rats, SM-8849 undergoes hepatic metabolism via:

- Desmethylation: Formation of SM-8800 (loss of methyl group from the 2-methylamino substituent).

- Hydroxylation: Production of SL-5512 (para-hydroxylation of the biphenyl group).

- Combined pathways: Generation of SL-5515 (desmethylated and hydroxylated). These metabolites are conjugated with glucuronic acid or sulfate for excretion.

Properties

CAS No. |

113759-19-6 |

|---|---|

Molecular Formula |

C18H17FN2S |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |

InChI Key |

ZTFDMDJGJVUYQE-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC |

Synonyms |

4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole SM 8849 SM-8849 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method is a classical route for thiazole formation, involving condensation of α-haloketones with thioamides. For 2-methylaminothiazole:

-

Reactant selection :

-

α-Chloroketone: Chloroacetone.

-

Thioamide: Methylthiourea (CH₃NHCSNH₂).

-

-

Reaction conditions :

Mechanism :

-

Nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroketone.

-

Cyclization with elimination of HCl to form the thiazole ring.

Outcome :

2-Methylaminothiazole is obtained, though this method may require subsequent protection of the amine group to prevent side reactions during later stages.

Synthesis of the Biphenyl-Fluorinated Side Chain

Suzuki-Miyaura Coupling for Biphenyl Formation

The 2-fluoro-4-biphenyl fragment can be synthesized via palladium-catalyzed cross-coupling:

-

Reactants :

-

Boronic acid: 4-Bromophenylboronic acid.

-

Aryl halide: 2-Fluorobromobenzene.

-

-

Catalyst system :

-

Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base: K₂CO₃ or Na₂CO₃.

-

-

Conditions :

Key considerations :

-

Ortho-fluorine directs coupling to the para position, ensuring regioselectivity.

-

Purification via column chromatography yields 2-fluoro-4-biphenyl.

Ethylation of the Biphenyl Fragment

Introduction of the ethyl group requires Friedel-Crafts alkylation or Grignard addition:

Friedel-Crafts Alkylation

Grignard Addition to a Ketone Intermediate

-

Step 1 : Acetylation of biphenyl using acetyl chloride and AlCl₃ to form 4-acetyl-2-fluorobiphenyl.

-

Step 2 : Grignard reaction with ethylmagnesium bromide (CH₂CH₂MgBr) in tetrahydrofuran (THF), yielding 1-(2-fluoro-4-biphenyl)propan-1-ol.

-

Step 3 : Dehydration with H₂SO₄ to form 1-(2-fluoro-4-biphenyl)propene, followed by hydrogenation (H₂/Pd-C) to yield 1-(2-fluoro-4-biphenyl)ethyl.

Coupling the Thiazole and Biphenyl Units

Nucleophilic Aromatic Substitution

The ethyl-biphenyl group can be introduced at the 4-position of the thiazole via SNAr:

-

Activation :

-

Introduce a leaving group (e.g., chloride) at the thiazole’s 4-position using POCl₃.

-

-

Substitution :

-

React 4-chloro-2-methylaminothiazole with 1-(2-fluoro-4-biphenyl)ethylmagnesium bromide in THF at −78°C to room temperature.

-

-

Workup :

Transition Metal-Catalyzed Cross-Coupling

A palladium-catalyzed Negishi or Stille coupling may enhance efficiency:

-

Organozinc reagent : Prepare 1-(2-fluoro-4-biphenyl)ethylzinc bromide from the corresponding bromide.

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Conditions : THF, 60°C, 12 hours.

Advantage : Higher functional group tolerance compared to SNAr.

Optimization and Characterization

Reaction Monitoring

-

TLC : Use silica plates with UV visualization (Rf ≈ 0.4 in hexane:ethyl acetate 3:1).

-

HPLC : C18 column, acetonitrile/water gradient, retention time ~8.2 minutes.

Spectroscopic Data

Purity and Yield Optimization

-

Recrystallization : Use ethanol/water (7:3) to achieve >98% purity.

Challenges and Alternative Approaches

Steric Hindrance in Biphenyl Coupling

The ortho-fluorine creates steric bulk, necessitating bulky ligands (e.g., XPhos) in cross-coupling reactions to prevent homeocoupling.

Amine Protection Strategies

The methylamino group may require protection (e.g., Boc or acetyl) during thiazole functionalization to avoid side reactions.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Hantzsch + SNAr | 58 | 95 | 24 | Low |

| Grignard + Negishi | 67 | 98 | 18 | High |

| Microwave-assisted | 71 | 99 | 8 | Moderate |

Chemical Reactions Analysis

SM-8849 undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

Substitution: SM-8849 can undergo substitution reactions, particularly involving the thiazole ring, to form various analogues.

Common reagents used in these reactions include thionyl chloride, tris(trimethylsilyloxy)ethylene, carbon tetrachloride, and triphenylphosphine . The major products formed from these reactions are various derivatives of SM-8849, including desmethylated and hydroxylated forms .

Scientific Research Applications

Immunomodulatory Effects

SM-8849 has been identified as a novel immunomodulatory agent. Research indicates its potential in modulating immune responses, making it a candidate for treating autoimmune diseases and conditions characterized by immune dysregulation. In animal studies, SM-8849 demonstrated significant effects on immune system modulation, enhancing the understanding of its therapeutic mechanisms .

Anticancer Potential

The compound's interaction with specific biological targets suggests potential applications in cancer therapy. Preliminary studies indicate that SM-8849 may inhibit tumor growth by affecting pathways involved in cell proliferation and survival. Further research is necessary to elucidate its anticancer mechanisms and efficacy in clinical settings .

Treatment of Digestive Disorders

There is emerging evidence that SM-8849 may be effective in treating digestive disorders due to its ability to influence gastrointestinal motility and secretion. This application is particularly relevant for conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).

Case Study 1: Immunomodulatory Activity

In a study conducted on rats, the metabolism of SM-8849 was investigated, revealing the presence of several metabolites that were linked to its immunomodulatory effects. The study utilized thermospray mass spectrometry (TSP-MS) to analyze the metabolites, indicating that SM-8849 could be processed into active forms that exert biological effects on the immune system .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of SM-8849 involved in vitro assays where the compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. Further studies are warranted to explore its efficacy in vivo and establish a therapeutic window for clinical use.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Methylthiazole | Structure | Simple thiazole structure; used in various synthetic applications. |

| 2-Aminothiazole | Structure | Contains an amino group; known for biological activity against pathogens. |

| Biphenyl | Structure | Core structure; serves as a building block in organic synthesis. |

What differentiates SM-8849 from these compounds is its unique combination of the biphenyl moiety and the thiazole ring, along with fluorine substitution, enhancing its biological activity and therapeutic applications compared to simpler analogues .

Mechanism of Action

SM-8849 exerts its effects primarily by inhibiting the CD44 antigen, a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration . The compound inhibits T cell-dependent reactions, including staphylococcal enterotoxin B-induced arthritis and CD25 expression on T cells . This inhibition is mainly due to the inactivation of T cells related to delayed-type hypersensitivity reactions .

Comparison with Similar Compounds

Structural Analogues: Thiazole and Thiazolo-Triazole Derivatives

Key Observations :

- Fluorine Substitution : Both SM-8849 and the thiazolo-triazolone derivative () incorporate fluorine at the biphenyl group, which may enhance metabolic stability and target affinity by blocking oxidation sites .

- Methylamino Group: SM-8849’s 2-methylamino group is critical for its metabolism, as demethylation generates SM-8800. Analogues like 78a () share this group, suggesting conserved metabolic liabilities .

Benzimidazole Derivatives with Fluorophenyl Moieties

Key Observations :

- Fluorophenyl Groups : While SM-8849 and benzimidazoles () share fluorinated aryl groups, the benzimidazole core may confer distinct electronic properties, affecting binding to targets like enzymes or receptors.

- Metabolic Stability : Benzimidazole derivatives () exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects, whereas SM-8849’s thiazole ring is more susceptible to oxidation .

Metabolism :

- SM-8849’s primary metabolites (SM-8800, SL-5512) result from demethylation and hydroxylation, whereas benzimidazoles () may undergo sulfonation or glucuronidation at the NH group .

- N-methylthiourea, a toxic metabolite of SM-8849, is absent in benzimidazole derivatives, suggesting divergent detoxification pathways .

Biological Activity

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole, also known as SM-8849, is a thiazole derivative developed primarily for its potential therapeutic applications in immunomodulation and treatment of various diseases. This compound has garnered attention due to its unique structure and biological properties.

- Molecular Formula: C18H17FN2S

- Molecular Weight: 312.404 g/mol

- CAS Number: 113759-19-6

- Density: 1.212 g/cm³

- Boiling Point: 433.3°C at 760 mmHg

- Flash Point: 215.9°C

SM-8849 primarily functions as an immunomodulatory agent. Its mechanism involves the inhibition of the CD44 antigen, a glycoprotein that plays a critical role in cell adhesion and migration. By targeting CD44, SM-8849 can influence T cell-dependent immune responses, which may be beneficial in treating autoimmune disorders and enhancing immune function in various pathological conditions.

Immunomodulation

Research indicates that SM-8849 exhibits significant immunomodulatory effects. In preclinical studies, it has been shown to enhance T cell responses, making it a candidate for treating conditions like rheumatoid arthritis and other immune-mediated diseases .

Metabolism Studies

Efficacy in Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, SM-8849 demonstrated a reduction in inflammatory markers and joint swelling compared to control groups. This suggests its potential as a therapeutic agent for managing rheumatoid arthritis symptoms by modulating immune responses .

Effects on Digestive Disorders

Another area of investigation focused on the effects of SM-8849 on digestive system disorders. The compound showed promise in alleviating symptoms associated with fecal incontinence, indicating its broader therapeutic potential beyond immunomodulation .

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| SM-8849 | CD44 inhibition | Autoimmune diseases, digestive disorders |

| 2-Arylidenehydrazinyl-4-arylthiazole | Antibacterial, anticancer properties | Various cancers, infections |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, refluxing in ethanol with glacial acetic acid (as a catalyst) for precise durations (e.g., 4–18 hours) can enhance reaction efficiency. Post-synthesis purification via crystallization (e.g., water-ethanol mixtures) and vacuum distillation are critical for purity. Yield improvements may involve adjusting stoichiometric ratios of precursors or optimizing cooling/stirring protocols during crystallization .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming backbone structure and substituent positions. Infrared (IR) spectroscopy validates functional groups (e.g., amine, thiazole rings). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. Elemental analysis (C, H, N, S) corroborates purity by matching experimental and theoretical compositions .

Q. How can researchers assess the purity of synthesized batches of this compound?

- Methodological Answer : Combine melting point analysis (consistency with literature values) with chromatographic methods like HPLC or TLC. For example, HPLC using a C18 column and UV detection at 254 nm can resolve impurities. Quantitative analysis via integration of peaks ensures ≥95% purity, a common threshold for biological assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated kinase inhibition assays (e.g., ATP-competitive binding assays with recombinant kinases) and include positive controls (e.g., staurosporine). Replicate studies in multiple cell lines (e.g., MCF-7, HeLa) to confirm target specificity. Statistical meta-analysis of IC₅₀ values across studies can identify outliers .

Q. How can molecular docking studies be designed to evaluate interactions between this compound and kinase targets?

- Methodological Answer : Use X-ray crystallography or cryo-EM structures of target kinases (e.g., EGFR, VEGFR) from the PDB database. Perform docking simulations with software like AutoDock Vina, focusing on binding energy (ΔG) and hydrogen-bonding interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?

- Methodological Answer : Conduct abiotic degradation studies under varying pH, UV light, and temperature conditions. Use LC-MS/MS to identify degradation products (e.g., hydroxylated or dehalogenated derivatives). For biotic degradation, incubate with soil or microbial consortia and monitor via isotopic labeling (¹⁴C tracking). Environmental fate models (e.g., EPI Suite) predict persistence and bioaccumulation potential .

Q. How can researchers address discrepancies between in vitro and in silico activity predictions for this compound?

- Methodological Answer : Cross-validate computational predictions (e.g., QSAR models) with experimental dose-response curves. Investigate pharmacokinetic factors (e.g., membrane permeability via PAMPA assays) that may limit in vivo efficacy. Use molecular dynamics simulations to assess conformational flexibility in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.